(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine
CAS No.:
Cat. No.: VC18123333
Molecular Formula: C6H11F3N2
Molecular Weight: 168.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11F3N2 |
|---|---|
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | (2S,4R)-2-(trifluoromethyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C6H11F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,11H,1-3,10H2/t4-,5+/m1/s1 |
| Standard InChI Key | PCKHPKOYZRMWHW-UHNVWZDZSA-N |
| Isomeric SMILES | C1CN[C@@H](C[C@@H]1N)C(F)(F)F |
| Canonical SMILES | C1CNC(CC1N)C(F)(F)F |
Introduction
(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine is a stereochemically defined organic compound belonging to the class of substituted piperidines. The compound is characterized by a trifluoromethyl group (-CF₃) attached to the second carbon of the piperidine ring and an amino group (-NH₂) at the fourth carbon. Its stereochemistry is defined as (2S,4R), indicating specific spatial arrangements of substituents around these carbon atoms.
This compound holds potential interest in medicinal chemistry due to its fluorinated structure, which often enhances metabolic stability, lipophilicity, and bioavailability in drug molecules.
Structural Features
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Molecular Formula: C₆H₁₁F₃N₂
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Core Structure: Piperidine ring with substitutions at positions 2 and 4.
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Functional Groups:
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Trifluoromethyl group (-CF₃): Electron-withdrawing and hydrophobic.
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Amino group (-NH₂): Basic and capable of hydrogen bonding.
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Stereochemistry
The compound's stereochemistry is critical for its biological activity:
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(2S): The trifluoromethyl group is positioned in the "S" configuration at carbon 2.
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(4R): The amino group adopts the "R" configuration at carbon 4.
Synthesis
The synthesis of (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine typically involves:
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Starting Materials:
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Piperidine derivatives or precursors with protected functional groups.
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Reagents for introducing the trifluoromethyl group, such as trifluoromethylation agents (e.g., CF₃I or Ruppert-Prakash reagent).
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Reaction Pathways:
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Selective functionalization of the piperidine ring at positions 2 and 4.
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Use of chiral catalysts or resolution techniques to achieve the desired stereochemistry.
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Purification:
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Chromatographic techniques to isolate the stereoisomeric product.
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Role of Fluorine in Drug Design
The trifluoromethyl group significantly influences pharmacokinetics:
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Enhances lipophilicity for better membrane permeability.
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Improves metabolic stability by resisting enzymatic degradation.
Potential Biological Activities
While specific data on this compound is unavailable, similar piperidine derivatives are known for:
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Acting as intermediates in the synthesis of pharmaceuticals targeting CNS disorders (e.g., dopamine or serotonin receptor modulators).
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Exhibiting antimicrobial or anticancer properties due to their ability to interact with biological targets.
Analytical Characterization
To confirm its structure and purity, standard analytical techniques are employed:
Future Directions
Given its structural features, (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine could be explored further for:
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Development as a scaffold for new drug candidates.
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Functional studies to evaluate its interaction with biological targets.
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Optimization for improved pharmacological properties through derivative synthesis.
This article provides an overview based on general principles of organic chemistry and medicinal chemistry related to fluorinated piperidines. For experimental details or specific applications, further research into primary literature sources would be necessary.
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